6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide
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Overview
Description
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group, a thieno[3,4-d]imidazole core, and multiple ethoxy linkages, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide typically involves multiple steps, starting from the derivatization of a natural compound such as celastrol. The key steps include:
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Amide Bond Formation: The activated carboxylic acid reacts with an amine to form an amide bond, linking the PEG azide moiety to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Oxidation Reactions: The thieno[3,4-d]imidazole core can undergo oxidation reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Sodium azide, DMF (dimethylformamide) as a solvent.
Reduction: Triphenylphosphine, THF (tetrahydrofuran) as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products
The major products formed from these reactions include substituted amines, reduced amines, and oxidized derivatives of the thieno[3,4-d]imidazole core.
Scientific Research Applications
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thieno[3,4-d]imidazole core may interact with specific binding sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Celastrol Derivatives: Compounds derived from celastrol with similar structural motifs.
PEG Azide Conjugates: Molecules featuring PEG azide linkages for enhanced solubility and reactivity.
Thieno[3,4-d]imidazole Derivatives: Compounds with the thieno[3,4-d]imidazole core, used in various chemical and biological studies.
Uniqueness
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide is unique due to its combination of an azido group, a thieno[3,4-d]imidazole core, and multiple ethoxy linkages
Properties
Molecular Formula |
C22H39N7O5S |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32) |
InChI Key |
NYAZUAAGKILBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
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